molecular formula C8H6F2N2 B6604682 3-(difluoromethyl)-3-phenyl-3H-diazirine CAS No. 2386432-67-1

3-(difluoromethyl)-3-phenyl-3H-diazirine

Cat. No. B6604682
CAS RN: 2386432-67-1
M. Wt: 168.14 g/mol
InChI Key: FMAFFPSMFXPSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-3-phenyl-3H-diazirine (DFMD) is a novel synthetic organic compound with a wide range of applications in scientific research. As a member of the diazirine family, DFMD is a versatile compound that can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes.

Synthesis Methods

3-(difluoromethyl)-3-phenyl-3H-diazirine can be synthesized through a number of different methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone, which is then reacted with a diazirine compound. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and then the reaction of the Grignard reagent with a diazirine compound. The Ullmann reaction involves the formation of a carboxylic acid from an aldehyde or ketone, which is then reacted with an alkyl halide to form an acyl halide, which is then reacted with a diazirine compound.

Scientific Research Applications

3-(difluoromethyl)-3-phenyl-3H-diazirine has a wide range of applications in scientific research. It can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins by labeling specific amino acid residues with a diazirine group, which can then be used to probe the structure and function of the protein. In drug discovery, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to label small molecules, enabling researchers to study their interactions with proteins and other molecules. 3-(difluoromethyl)-3-phenyl-3H-diazirine can also be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-3-phenyl-3H-diazirine is based on its ability to form covalent bonds with proteins and other molecules. When 3-(difluoromethyl)-3-phenyl-3H-diazirine is exposed to proteins or other molecules, it can form covalent bonds with specific amino acid residues or other functional groups. This covalent bond formation can then be used to probe the structure and function of the protein or molecule, as well as its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(difluoromethyl)-3-phenyl-3H-diazirine are still being studied, but it is known that 3-(difluoromethyl)-3-phenyl-3H-diazirine can interact with proteins and other molecules in a variety of ways. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can form covalent bonds with specific amino acid residues, which can then be used to probe the structure and function of the protein or molecule. In addition, 3-(difluoromethyl)-3-phenyl-3H-diazirine can also interact with other molecules, such as small molecules, to facilitate drug discovery.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(difluoromethyl)-3-phenyl-3H-diazirine in laboratory experiments is its versatility. 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine is relatively easy to synthesize and can be used in a variety of different experiments. However, 3-(difluoromethyl)-3-phenyl-3H-diazirine also has some limitations. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be toxic and can cause adverse reactions when exposed to certain proteins or molecules. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be expensive and difficult to obtain, which can limit its use in certain experiments.

Future Directions

The potential future directions for the use of 3-(difluoromethyl)-3-phenyl-3H-diazirine are vast. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to develop new drugs or to study the structure and function of proteins in more detail. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis. Finally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to facilitate drug discovery by labeling small molecules and studying their interactions with proteins and other molecules.

properties

IUPAC Name

3-(difluoromethyl)-3-phenyldiazirine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAFFPSMFXPSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(N=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.